

Application of the De Mayo Reaction in the Total Synthesis of (±)-Longifolene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocol for the application of the De Mayo reaction in the total synthesis of the tricyclic sesquiterpene, (±)-longifolene. The synthesis, originally developed by Oppolzer and Godel, showcases a powerful intramolecular [2+2] photocycloaddition followed by a retro-aldol fragmentation to construct the complex carbon skeleton of the target molecule efficiently. This application note is intended to serve as a practical guide for researchers in organic synthesis, offering detailed methodologies and insights into this classic transformation.

Introduction

Longifolene, a naturally occurring hydrocarbon isolated from pine resin, has been a prominent target in total synthesis due to its intricate bridged tricyclic structure. Among the various synthetic strategies developed, the approach by Oppolzer and Godel stands out for its elegant application of the De Mayo reaction.[1] This photochemical reaction sequence involves the intramolecular [2+2] cycloaddition of an enol derivative of a 1,3-diketone with an alkene, followed by a retro-aldol cleavage of the resulting cyclobutane ring.[2] This strategy allows for the rapid assembly of complex carbocyclic frameworks from relatively simple starting materials.

Reaction Pathway and Logic



The core of Oppolzer's strategy revolves around the construction of a key 1,5-diketone intermediate, which contains the carbon framework necessary for the subsequent cyclization to form the longifolene skeleton. The De Mayo reaction provides a streamlined route to this intermediate. The logical flow of the key steps is outlined below.



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References

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